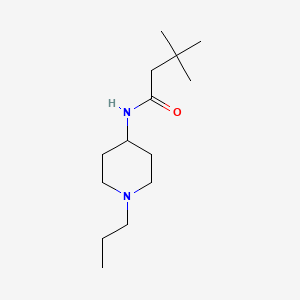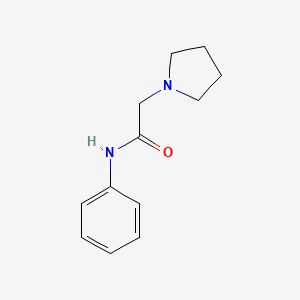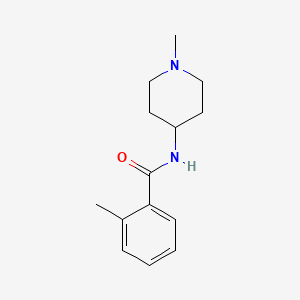
3,3-dimethyl-N-(1-propyl-4-piperidinyl)butanamide
Vue d'ensemble
Description
3,3-dimethyl-N-(1-propyl-4-piperidinyl)butanamide, also known as Dibutylone, is a synthetic cathinone that belongs to the amphetamine class of drugs. It is a designer drug that has gained popularity in recent years due to its psychoactive effects. Dibutylone is a white crystalline powder that is commonly used in recreational drug use. In
Mécanisme D'action
3,3-dimethyl-N-(1-propyl-4-piperidinyl)butanamide works by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are responsible for regulating mood, appetite, and sleep. The increased levels of these neurotransmitters lead to feelings of euphoria, increased energy, and decreased appetite.
Biochemical and Physiological Effects:
3,3-dimethyl-N-(1-propyl-4-piperidinyl)butanamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It can also cause dehydration and electrolyte imbalances. Long-term use of 3,3-dimethyl-N-(1-propyl-4-piperidinyl)butanamide can lead to addiction, tolerance, and withdrawal symptoms.
Avantages Et Limitations Des Expériences En Laboratoire
3,3-dimethyl-N-(1-propyl-4-piperidinyl)butanamide has several advantages for lab experiments. It is relatively easy to synthesize and can be used in studies to investigate the effects of amphetamine-class drugs on the brain and behavior. However, there are also limitations to using 3,3-dimethyl-N-(1-propyl-4-piperidinyl)butanamide in lab experiments. It is a designer drug and has not been extensively studied in humans. There is also a risk of addiction and other adverse effects associated with its use.
Orientations Futures
There are several future directions for research on 3,3-dimethyl-N-(1-propyl-4-piperidinyl)butanamide. One area of research is investigating the potential therapeutic uses of amphetamine-class drugs. Another area of research is investigating the long-term effects of 3,3-dimethyl-N-(1-propyl-4-piperidinyl)butanamide use in humans. Additionally, there is a need for further research on the synthesis and properties of 3,3-dimethyl-N-(1-propyl-4-piperidinyl)butanamide.
Conclusion:
In conclusion, 3,3-dimethyl-N-(1-propyl-4-piperidinyl)butanamide is a synthetic cathinone that has gained popularity in recent years due to its psychoactive effects. It is a designer drug that has been extensively studied in scientific research. 3,3-dimethyl-N-(1-propyl-4-piperidinyl)butanamide works by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. It has several advantages for lab experiments, but there are also limitations to its use. There are several future directions for research on 3,3-dimethyl-N-(1-propyl-4-piperidinyl)butanamide, including investigating its potential therapeutic uses and long-term effects.
Applications De Recherche Scientifique
3,3-dimethyl-N-(1-propyl-4-piperidinyl)butanamide has been studied extensively in scientific research. It has been shown to have similar effects to other amphetamine-class drugs, such as MDMA and cocaine. 3,3-dimethyl-N-(1-propyl-4-piperidinyl)butanamide has been used in studies to investigate the effects of amphetamine-class drugs on the brain and behavior. It has also been used in studies to investigate the potential therapeutic uses of these drugs.
Propriétés
IUPAC Name |
3,3-dimethyl-N-(1-propylpiperidin-4-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O/c1-5-8-16-9-6-12(7-10-16)15-13(17)11-14(2,3)4/h12H,5-11H2,1-4H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPNBPSJXOBPGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)CC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(aminocarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl]-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4696538.png)

![4,5-dimethyl-2-[(3-phenylpropanoyl)amino]-3-thiophenecarboxylic acid](/img/structure/B4696542.png)
![2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-(2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetamide](/img/structure/B4696555.png)
![N-ethyl-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methoxybenzenesulfonamide](/img/structure/B4696569.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)-N~1~-methylglycinamide](/img/structure/B4696570.png)

![2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B4696595.png)
![2-mercapto-5-methyl-3-{[(5-methyl-3-thienyl)carbonyl]amino}-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4696601.png)
![2-[(2-chloro-6-fluorophenyl)acetyl]-N-(2,4-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B4696606.png)
![N-[2-(2,3-dichlorophenoxy)ethyl]nicotinamide](/img/structure/B4696620.png)

![N-{2-[(2,5-dimethoxybenzyl)amino]ethyl}-2-fluorobenzamide](/img/structure/B4696632.png)
![1-(2-fluorophenyl)-N-[3-(4-methyl-1-piperazinyl)propyl]methanesulfonamide](/img/structure/B4696640.png)